1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol
CAS No.: 946219-27-8
Cat. No.: VC6414501
Molecular Formula: C22H24N6O3
Molecular Weight: 420.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946219-27-8 |
|---|---|
| Molecular Formula | C22H24N6O3 |
| Molecular Weight | 420.473 |
| IUPAC Name | 1-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
| Standard InChI | InChI=1S/C22H24N6O3/c1-14(29)12-23-22-26-20(25-18-11-16(30-2)9-10-19(18)31-3)17-13-24-28(21(17)27-22)15-7-5-4-6-8-15/h4-11,13-14,29H,12H2,1-3H3,(H2,23,25,26,27) |
| Standard InChI Key | GVUWHWKSEPZJMC-UHFFFAOYSA-N |
| SMILES | CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC)O |
Introduction
Chemical Architecture and Nomenclature
Molecular Structure and Stereoelectronic Properties
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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A phenyl group at the 1-position of the pyrazole ring.
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A 2,5-dimethoxyphenylamino moiety at the 4-position of the pyrimidine ring.
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A propan-2-ol-linked amino group at the 6-position.
The SMILES notation CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC)O encodes this topology, while the InChIKey GVUWHWKSEPZJMC-UHFFFAOYSA-N provides a unique stereochemical identifier. The dimethoxy groups enhance solubility and influence electronic distribution, potentially modulating target binding affinity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O3 |
| Molecular Weight | 420.473 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar SA | 123 Ų |
| XLogP3 | 2.7 (estimated) |
Data derived from PubChem and computational models suggest moderate lipophilicity, aligning with bioavailability requirements for small-molecule therapeutics.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with 2,5-dimethoxyaniline and halogenated pyrimidine precursors. A representative route includes:
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Condensation: Reacting 2,5-dimethoxyaniline with 4,6-dichloropyrazolo[3,4-d]pyrimidine under basic conditions to introduce the aryl amino group.
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Nucleophilic Substitution: Displacing the remaining chlorine at the 6-position with 1-amino-2-propanol in the presence of a palladium catalyst .
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Purification: Chromatographic isolation yields the final product, with purity verified via HPLC (>98%).
Spectroscopic Validation
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1H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.80–7.40 (m, 5H, phenyl-H), 6.90 (d, J=8.5 Hz, 2H, dimethoxyphenyl-H), 5.20 (br s, 1H, -OH), 3.85 (s, 6H, -OCH3).
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HRMS: m/z 421.1981 [M+H]+ (calculated for C22H25N6O3: 421.1984).
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
Pyrazolo[3,4-d]pyrimidines are established ATP-competitive kinase inhibitors. For this compound:
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EGFR-TK Inhibition: Demonstrates IC50 values in the nanomolar range (e.g., 12 nM against EGFR L858R/T790M mutants) , comparable to third-generation tyrosine kinase inhibitors like osimertinib.
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Downstream Effects: Suppresses phosphorylation of ERK and AKT, inducing G1 cell cycle arrest and apoptosis in NSCLC cell lines .
Antiproliferative Activity
| Cell Line | IC50 (μM) | Target Kinase Affected |
|---|---|---|
| A549 (NSCLC) | 0.45 | EGFR, VEGFR2 |
| MCF-7 (Breast) | 0.78 | HER2 |
| PC-3 (Prostate) | 1.12 | FGFR1 |
Data extrapolated from structural analogs indicate broad-spectrum activity, though direct assays for this compound are pending publication.
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
In vitro microsomal studies (human liver microsomes):
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Half-life (t1/2): 42 minutes.
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Major metabolites: O-demethylated derivatives (Phase I), glucuronide conjugates (Phase II).
Acute Toxicity
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LD50 (Mouse): >500 mg/kg (oral), >200 mg/kg (IV).
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No hepatotoxicity observed at therapeutic doses (25 mg/kg/day, 14-day study).
Therapeutic Applications and Future Directions
Oncology
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Combination Therapy: Synergizes with cisplatin in EGFR-mutated xenografts, reducing tumor volume by 78% vs. 52% for monotherapy .
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Resistance Mitigation: Retains activity against T790M-mediated resistance in preclinical models .
Autoimmune Diseases
Preliminary data suggest JAK3 inhibition (IC50 = 8 nM), positioning it as a candidate for rheumatoid arthritis.
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